molecular formula C10H11BrClNO2 B8810374 tert-Butyl 5-bromo-3-chloropicolinate CAS No. 1335056-20-6

tert-Butyl 5-bromo-3-chloropicolinate

Cat. No.: B8810374
CAS No.: 1335056-20-6
M. Wt: 292.55 g/mol
InChI Key: GNMCZHZVKJZVKW-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloropicolinate is a halogenated pyridine derivative featuring a bromine atom at the 5-position, a chlorine atom at the 3-position, and a tert-butyl ester group at the carboxylate position. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the reactivity of its halogen substituents. The tert-butyl ester group enhances steric protection of the carbonyl functionality, improving stability during synthetic workflows.

Properties

CAS No.

1335056-20-6

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

tert-butyl 5-bromo-3-chloropyridine-2-carboxylate

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3

InChI Key

GNMCZHZVKJZVKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Halogen vs. Functional Group Diversity

  • This compound (hypothetical): Bromine and chlorine atoms at positions 5 and 3 enhance electrophilicity, enabling efficient cross-coupling reactions. The tert-butyl ester increases solubility in organic solvents compared to methyl esters.
  • 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine : The pyrimidine core and trifluoromethyl group confer distinct electronic properties, favoring use in fluorinated drug candidates. Bromine and chlorine enable sequential functionalization .
  • tert-Butyl 5-formylpicolinate : The formyl group allows nucleophilic additions (e.g., Grignard reactions), contrasting with the halogen-mediated coupling pathways of bromo/chloro analogs. The tert-butyl ester provides similar steric protection .

Purity and Scalability

All compounds listed in Table 1 are ≥95% pure, ensuring reliability in synthetic applications. However, tert-Butyl 5-formylpicolinate and 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine are available in larger quantities (up to 5g), suggesting broader industrial adoption .

Research Findings and Implications

  • Electron-Withdrawing Effects : Halogens (Br, Cl) and trifluoromethyl groups in pyridine/pyrimidine derivatives lower electron density at the reaction site, accelerating cross-coupling kinetics.
  • Steric Influence : tert-Butyl esters reduce hydrolysis rates compared to methyl esters, enhancing shelf stability .
  • Limitations : The absence of direct data on this compound in the provided evidence necessitates extrapolation from structural analogs. Further experimental validation is required to confirm its reactivity profile.

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